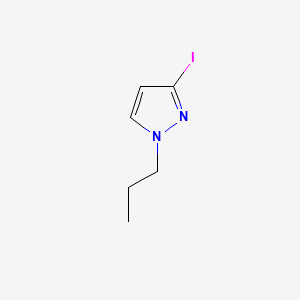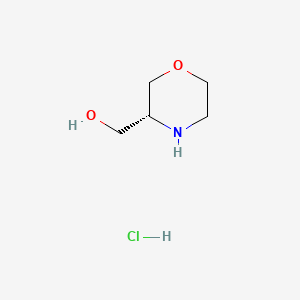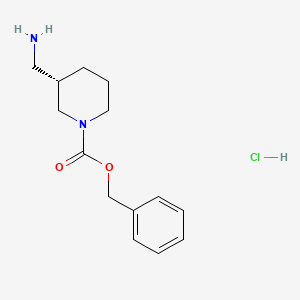
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It has an average mass of 220.099 Da and a monoisotopic mass of 219.033005 Da . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropanamine group attached to a chloropyrazinyl group . The exact spatial configuration of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H11Cl2N3, an average mass of 220.099 Da, and a monoisotopic mass of 219.033005 Da .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions and metabolism. This work reviews the potency and selectivity of inhibitors for major hepatic CYP isoforms, which is vital for predicting drug interactions (Khojasteh et al., 2011).
1-Methylcyclopropene and Ethylene Inhibition
1-Methylcyclopropene's role in inhibiting ethylene action in a broad range of fruits, vegetables, and floriculture crops highlights its importance in understanding plant growth and development processes. This compound serves as a significant tool for scientific advances in plant biology (Blankenship & Dole, 2003).
Hexaazatriphenylene Derivatives in Organic Materials
The review on Hexaazatriphenylene (HAT) derivatives encompasses synthesis, molecular design, self-organization, and device applications. It illustrates the application of HAT as a basic scaffold in organic materials and nanoscience, highlighting its role in semiconductor, sensor, and energy storage applications (Segura et al., 2015).
Synthesis and Applications of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles and their extensive biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underlines the chemical's potential in medicinal chemistry. This review summarizes the methodologies for synthesizing these compounds and their significance in drug development (Dar & Shamsuzzaman, 2015).
Antimicrobial Triclosan and Environmental Impact
A comprehensive review of triclosan's occurrence, toxicity, and degradation highlights the environmental impact of this widely used antimicrobial agent. Understanding triclosan's behavior in the environment is critical for assessing its risks and developing safer alternatives (Bedoux et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAEPBLVQXNTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN=C2Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725508 |
Source


|
| Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-53-6 |
Source


|
| Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)








![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)



![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)
